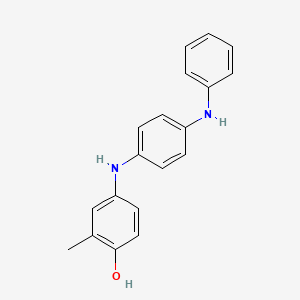

4-(4-Anilinoanilino)-2-methylphenol

Description

Structure

3D Structure

Properties

CAS No. |

112096-09-0 |

|---|---|

Molecular Formula |

C19H18N2O |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

4-(4-anilinoanilino)-2-methylphenol |

InChI |

InChI=1S/C19H18N2O/c1-14-13-18(11-12-19(14)22)21-17-9-7-16(8-10-17)20-15-5-3-2-4-6-15/h2-13,20-22H,1H3 |

InChI Key |

XHNDDNCJGFDRSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Anilinoanilino 2 Methylphenol and Derived Analogues

Retrosynthetic Analysis for the Target Compound

A retrosynthetic analysis of 4-(4-Anilinoanilino)-2-methylphenol suggests several possible disconnections. The most logical approach involves the disconnection of one of the C-N bonds of the diarylamine core. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the C-N bond between the two aniline (B41778) rings. This approach identifies N-phenyl-p-phenylenediamine and a suitable 2-methylphenol derivative as the key precursors. The phenol (B47542) would require a leaving group at the 4-position, such as a halogen, to facilitate a cross-coupling reaction.

Pathway B: Disconnection of the C-N bond between the phenol ring and the adjacent aniline nitrogen. This pathway points to 4-amino-2-methylphenol (B1329486) and a substituted aniline, such as 4-haloaniline, as the starting materials.

A further disconnection of N-phenyl-p-phenylenediamine in Pathway A leads to aniline and p-phenylenediamine (B122844) or their respective synthetic equivalents. wikipedia.orgmit.edu Similarly, 4-amino-2-methylphenol in Pathway B can be conceptually derived from 2-methylphenol through nitration and subsequent reduction. acs.org

Established Synthetic Routes for Anilino-Phenol Scaffolds

The construction of the anilino-phenol scaffold, the core of the target molecule, relies on well-established carbon-nitrogen bond formation reactions.

Strategies for Carbon-Nitrogen Bond Formation

The formation of the diarylamine linkage is a critical step in the synthesis of this compound. Two of the most powerful and widely used methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of the target compound, this could involve the reaction of a 4-halo-2-methylphenol with N-phenyl-p-phenylenediamine or the coupling of 4-amino-2-methylphenol with a 4-haloaniline derivative. wikipedia.org The choice of palladium catalyst and ligand is crucial for the success of the reaction, with various generations of phosphine-based ligands developed to improve efficiency and substrate scope. wikipedia.org

Ullmann-type Reactions: The Ullmann condensation is a classical copper-catalyzed method for the formation of diaryl ethers, thioethers, and amines. wikipedia.org While traditionally requiring harsh reaction conditions, modern modifications have made it a more viable option. wikipedia.org In the context of synthesizing this compound, an Ullmann reaction could be employed to couple an aniline derivative with a 4-halophenol derivative. The reaction is typically carried out in the presence of a copper catalyst, a base, and often a high-boiling polar solvent.

A comparison of typical conditions for these two key reactions is presented in the table below.

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine (B1218219) ligands | Copper-based (e.g., CuI, Cu₂O, Cu powder) |

| Reaction Temperature | Generally milder (often room temperature to 120 °C) | Typically higher temperatures (>150 °C) |

| Substrate Scope | Broad, tolerates a wide range of functional groups | Can be more limited, often requires activated aryl halides |

| Base | Often strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | Can use a variety of bases, including carbonates |

Phenol Ring Functionalization Approaches

The synthesis of the target molecule requires a 2-methylphenol moiety. This can be achieved either by starting with a pre-functionalized 2-methylphenol derivative or by introducing the methyl and amino/anilino groups onto a phenol ring. One common strategy for producing 4-amino-2-methylphenol involves the nitration of o-cresol (B1677501) (2-methylphenol) followed by the reduction of the nitro group. acs.org The hydroxyl group of the phenol directs nitration primarily to the para position. The subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents, such as metal catalysts (e.g., Pd/C) with hydrogen gas or metal/acid combinations (e.g., Fe/HCl). acs.org

Regioselective Introduction of the Methyl Moiety

The regioselective introduction of the methyl group at the ortho position to the hydroxyl group of a 4-aminophenol (B1666318) derivative presents a synthetic challenge. Direct methylation of 4-aminophenol or 4-anilinophenol would likely result in a mixture of products due to competing N-methylation and multiple C-methylations on the aromatic ring. A more controlled approach would involve starting with a precursor that already contains the methyl group in the desired position, such as 2-methylphenol, and then building the rest of the molecule as described in the previous sections.

Modern and Sustainable Synthetic Innovations

Recent research has focused on developing more sustainable and efficient methods for the synthesis of diarylamines.

Catalytic Strategies for Anilinoanilino Linkage Formation

Modern catalytic strategies aim to overcome the limitations of classical methods, such as the use of stoichiometric amounts of reagents and harsh reaction conditions. Innovations in catalyst design for both Buchwald-Hartwig and Ullmann-type reactions have expanded their applicability. For instance, the development of more active and stable palladium and copper catalysts allows for lower catalyst loadings and milder reaction conditions. Furthermore, new catalytic systems are being explored that utilize more abundant and less toxic metals as alternatives to palladium. chemistryviews.org The table below summarizes some of the modern catalytic approaches for diarylamine synthesis.

| Catalytic Strategy | Description | Potential Advantage |

| Advanced Ligand Design for Pd Catalysis | Development of bulky, electron-rich phosphine ligands (e.g., biarylphosphines) to enhance catalyst activity and stability. wikipedia.org | Broader substrate scope, lower catalyst loadings, and milder reaction conditions. |

| Improved Copper Catalysis | Use of ligands to improve the solubility and reactivity of copper catalysts in Ullmann-type reactions. | Milder conditions compared to traditional Ullmann reactions, improved yields. |

| Alternative Metal Catalysis | Exploration of catalysts based on more abundant metals like iron or nickel for C-N cross-coupling reactions. | Lower cost and reduced environmental impact compared to palladium. |

Green Chemistry Principles Applied to Synthesis (e.g., solvent-free, microwave-assisted)

The synthesis of diarylamines, the structural class to which this compound belongs, has traditionally relied on methods that are often resource-intensive. However, the adoption of green chemistry principles offers more sustainable pathways. These approaches focus on minimizing waste, reducing energy consumption, and using less hazardous substances.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. numberanalytics.com This technique utilizes microwave radiation to directly and efficiently heat the reaction mixture. mdpi.com For the synthesis of diarylamines and related N-arylamines, microwave irradiation has been successfully employed, sometimes in solvent-free conditions. rsc.org For instance, the condensation of carbonyl compounds with sulfinamides to form N-(tert-butylsulfinyl)imines, precursors for various amine derivatives, is significantly accelerated under microwave conditions, with reactions completing in as little as 10 minutes for aldimines and 1 hour for ketimines. organic-chemistry.org A notable example is the synthesis of ortho-substituted diaryl N-(tert-butylsulfinyl)ketimines, where microwave energy facilitated good yields in 1 to 2.5 hours. rsc.org Another approach involves a transition-metal-free desulfinylative Smiles rearrangement to produce diarylamines, where microwave heating for 30 minutes proved effective. nih.govacs.org

Solvent-Free Synthesis: Eliminating solvents from chemical reactions, known as solvent-free or "neat" synthesis, is a core principle of green chemistry that reduces waste and environmental impact. mdpi.com This approach has been effectively used for synthesizing various aromatic compounds. For example, the synthesis of aniline-based triarylmethanes has been achieved through a double Friedel-Crafts reaction under solvent-free conditions at 80 °C, catalyzed by a Brønsted acidic ionic liquid. nih.gov Similarly, 2,4-disubstituted quinolines have been prepared from ketones and 2-aminobenzophenones using a reusable Hβ zeolite catalyst under solvent-free conditions. rsc.org The synthesis of N-arylamines has also been reported under solvent-free microwave conditions, using basic alumina (B75360) as a solid support. rsc.org These precedents suggest that a solvent-free approach, potentially coupled with microwave assistance, could be a viable and environmentally friendly route for the synthesis of this compound.

| Method | Key Features | Example Application (Analogous Reactions) | Typical Conditions | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Rapid heating, reduced reaction times, improved yields. | Diarylamine synthesis via Smiles rearrangement. | Inorganic base (e.g., LiOH, Cs₂CO₃), DMF solvent, 30 min reaction time. | nih.gov |

| Solvent-Free | Minimizes waste, simplifies purification, reduces environmental impact. | Synthesis of N-arylamines from aryl halides and secondary amines. | Basic Al₂O₃ support, microwave irradiation. | rsc.org |

| Solvent-Free Catalysis | Uses a catalyst in the absence of a solvent. | Synthesis of aniline-based triarylmethanes. | Brønsted acidic ionic liquid catalyst, 80 °C, 1.5 hours. | nih.gov |

Flow Chemistry Techniques for Scalable Production

For the large-scale production of fine chemicals and active pharmaceutical ingredients (APIs), flow chemistry offers significant advantages over traditional batch processing. azolifesciences.com This technique involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. researchgate.net The high surface-area-to-volume ratio in flow reactors enables superior heat and mass transfer, enhancing safety and product quality. azolifesciences.comalmacgroup.com

The synthesis of diarylamines and triarylamines, key structural motifs in many functional molecules, has been successfully adapted to flow chemistry. rsc.org For example, a waste-minimized strategy for Buchwald-Hartwig C-N coupling has been developed using a heterogeneous Pd/C catalyst in both batch and flow setups. This process utilizes a biphasic azeotropic mixture of cyclopentyl methyl ether (CPME) and water, facilitating catalyst recovery and reuse. The final product isolation is streamlined through an in-line liquid-liquid separator, significantly reducing waste generation. rsc.org

Flow chemistry is particularly advantageous for reactions that are difficult or hazardous to conduct on a large scale in batch reactors, such as those involving highly reactive intermediates or extreme temperatures. wiley-vch.de Cryogenic reactions, for instance, which typically require temperatures around -70°C in batch, can often be performed at much higher temperatures (e.g., -15°C or even 10°C) in flow systems due to enhanced heat transfer. This has been demonstrated in the kilogram-scale synthesis of various pharmaceutical intermediates. wiley-vch.de Given the multi-step nature and potential for exothermicity in the synthesis of complex molecules like this compound, flow chemistry presents a robust and scalable manufacturing solution.

| Parameter | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Scalability | Complex, requires reactor redesign. | Simpler, by extending run time or "numbering up" reactors. | almacgroup.com |

| Heat Transfer | Limited, potential for hot spots. | Excellent, high surface-to-volume ratio. | azolifesciences.com |

| Safety | Higher risk with hazardous reagents or exotherms. | Enhanced, small reaction volumes, better control. | wiley-vch.de |

| Mixing | Can be inefficient, affecting reaction consistency. | Highly efficient and rapid micromixing. | almacgroup.com |

| Process Control | Less precise control over reaction parameters. | Precise control of residence time, temperature, and pressure. | researchgate.net |

Advanced Purification and Isolation Techniques for Complex Organic Molecules

The synthesis of a complex molecule like this compound invariably produces a mixture containing the desired product, unreacted starting materials, and various byproducts. Achieving high purity, which is critical for most applications, necessitates the use of advanced purification and isolation techniques.

High-Resolution Chromatographic Separations

Chromatography is the cornerstone of purification in organic synthesis. For complex mixtures, high-resolution techniques are essential.

Column Chromatography: This is a standard method for purifying organic compounds. In the context of diarylamine synthesis, products are often isolated and purified by column chromatography on silica (B1680970) gel. acs.orgmdpi.com The choice of eluent (solvent system) is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution and speed compared to standard column chromatography. It is an indispensable tool for both analytical assessment of purity and preparative-scale purification. For a molecule like this compound, which possesses both polar (phenol) and non-polar (aniline rings) characteristics, Reverse-Phase HPLC (RP-HPLC) would be a particularly suitable method. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, allowing for fine-tuning of the separation by adjusting the solvent gradient.

| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Applicability |

|---|---|---|---|---|

| Normal-Phase Chromatography | Polar (e.g., Silica Gel, Alumina) | Non-polar (e.g., Hexane/Ethyl Acetate) | Separation based on polarity; less polar compounds elute first. | Standard purification of synthetic intermediates. |

| Reverse-Phase Chromatography (HPLC) | Non-polar (e.g., C18-silica) | Polar (e.g., Water/Acetonitrile/Methanol) | Separation based on hydrophobicity; more polar compounds elute first. | High-resolution purification of final products; purity analysis. |

Advanced Crystallization Protocols

Crystallization is a powerful technique for obtaining highly pure solid compounds. Beyond simple cooling crystallization, several advanced protocols can be employed to improve crystal quality and yield. nih.gov

Seeding: Introducing a small, high-quality crystal of the target compound (a seed crystal) into a supersaturated solution can induce crystallization and control crystal size and morphology. numberanalytics.com This helps to bypass the often-unpredictable nucleation phase.

Anti-Solvent Crystallization: This method involves adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound, thereby inducing supersaturation and causing it to crystallize. The rate of addition of the anti-solvent is a key parameter for controlling crystal size.

Vapor Diffusion: This technique, commonly used in protein crystallization, can be adapted for small molecules. A solution of the compound is allowed to equilibrate via the vapor phase with a reservoir containing a solvent system in which the compound is less soluble, leading to slow and controlled crystallization. moleculardimensions.com

Crystallization under External Fields: An emerging area of research involves using external fields, such as electric or magnetic fields, to influence the crystallization process. nih.govnumberanalytics.com These fields can potentially control crystal orientation and morphology, leading to improved crystal quality.

These advanced methods are crucial for overcoming common issues like the formation of oils, amorphous precipitates, or very small, impure crystals, ensuring the isolation of this compound as a high-purity crystalline solid.

| Protocol | Description | Key Advantage | Reference |

|---|---|---|---|

| Seeding | Introduction of a seed crystal to a supersaturated solution. | Controls nucleation, can lead to larger and more uniform crystals. | numberanalytics.com |

| Anti-Solvent Addition | Adding a solvent of low solubility to a product solution. | Effective for highly soluble compounds; allows fine control over supersaturation. | moleculardimensions.com |

| Vapor Diffusion | Slow solvent exchange via the vapor phase to induce crystallization. | Promotes slow crystal growth, often yielding high-quality single crystals. | moleculardimensions.com |

| Crystallization in Gels or under External Fields | Growing crystals within a gel matrix or under an electric/magnetic field. | Reduces convection, can control crystal orientation and minimize defects. | nih.gov |

Elucidation of Reaction Mechanisms Involving 4 4 Anilinoanilino 2 Methylphenol

Investigation of Primary Reaction Pathways for Phenolic Anilines

Phenolic anilines, such as 4-(4-Anilinoanilino)-2-methylphenol, are prone to several primary reaction pathways, largely dictated by the reactivity of the phenol (B47542) and aniline (B41778) moieties. Oxidation reactions are a prominent pathway, where the electron-rich nature of both the phenol and aniline rings makes them susceptible to attack by oxidizing agents. For instance, the oxidation of phenols can lead to the formation of quinones, while anilines can be oxidized to form species like azobenzene. researchgate.net

Another significant reaction pathway is electrophilic substitution on the aromatic rings. The hydroxyl and amino groups are strong activating groups, directing incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org In the case of this compound, the positions ortho to the hydroxyl and amino groups are key sites for such reactions.

Furthermore, the conversion of phenols to anilines is a known transformation. acs.orgrsc.org This can occur through various mechanisms, including direct amination. While less common, the reverse reaction, the conversion of anilines to phenols, can also be achieved under specific conditions, such as through uranyl photoredox catalysis. eurekalert.orgoup.com

The table below summarizes the primary reaction pathways for phenolic anilines.

| Reaction Pathway | Description | Key Reactive Sites |

| Oxidation | Loss of electrons from the phenol or aniline moieties, often leading to quinone or azoxy-type structures. researchgate.net | Phenolic hydroxyl group, aniline amino groups. |

| Electrophilic Aromatic Substitution | Substitution of a hydrogen atom on the aromatic ring by an electrophile, directed by activating groups. libretexts.orglibretexts.org | Positions ortho and para to the hydroxyl and amino groups. |

| C-N Bond Activation | Cleavage of the carbon-nitrogen bond, potentially leading to the formation of a phenol from an aniline. eurekalert.orgoup.com | The C-N bonds of the aniline moieties. |

| C-O Bond Formation | Formation of a carbon-oxygen bond, as seen in the conversion of anilines to phenols. oup.com | The carbon atom of the aniline ring. |

Free Radical Generation and Stabilization Mechanisms in Anilino-Phenol Systems

Free radical generation is a critical aspect of the chemistry of anilino-phenol systems. These radicals can be formed through various processes, including thermal decomposition of precursors like phenols and hydroquinones. nih.gov The resulting phenoxyl and aminyl radicals are resonance-stabilized, which contributes to their relative persistence.

In the context of this compound, the phenolic hydroxyl group can lose a hydrogen atom to form a phenoxyl radical. This radical is stabilized by delocalization of the unpaired electron across the aromatic ring. Similarly, the aniline moieties can form aminyl radicals. The presence of multiple aromatic rings in the structure of this compound provides extensive resonance stabilization for any generated free radicals.

The stabilization of these radicals can be further enhanced by their association with surfaces, such as those of fine particles, which can lead to the formation of "environmentally persistent free radicals". nih.gov The mechanism often involves chemisorption and electron transfer to a redox-active species.

A proposed mechanism for the generation and stabilization of a phenoxyl radical from a phenol is depicted below:

Hydrogen Abstraction: A reactive species (R•) abstracts a hydrogen atom from the phenolic hydroxyl group. Phenol-OH + R• → Phenol-O• + RH

Resonance Stabilization: The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized into the aromatic ring.

Mechanistic Studies of Aromatic Substitutions on the Aniline and Phenol Rings

Aromatic substitution reactions on the aniline and phenol rings of this compound are key to its functionalization. Both the hydroxyl and amino groups are strong ortho-, para-directing activators for electrophilic aromatic substitution. libretexts.orglibretexts.org However, the reactivity can be influenced by the reaction medium. In acidic conditions, the aniline nitrogen can be protonated to form an anilinium ion, which is a deactivating, meta-directing group. quora.com This provides a method to control the site of substitution.

Nucleophilic aromatic substitution is also possible, particularly if the ring is substituted with strong electron-withdrawing groups. The mechanism for this reaction typically involves a two-step process with the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The relative reactivity of the phenol and aniline rings towards electrophilic substitution is a point of interest. Generally, the amino group is a stronger activating group than the hydroxyl group, making the aniline ring more reactive. libretexts.org However, as mentioned, this can be modulated by pH.

The following table outlines the directing effects of the functional groups in this compound under different conditions.

| Functional Group | Condition | Directing Effect | Ring Activity |

| -OH | Neutral/Basic | Ortho, Para | Activating |

| -NH- | Neutral/Basic | Ortho, Para | Strongly Activating |

| -NH2+- | Acidic | Meta | Deactivating |

Characterization of Reactive Intermediates in Transformative Reactions

The study of transformative reactions involving anilines and phenols has led to the characterization of several types of reactive intermediates. In nucleophilic aromatic substitution, the Meisenheimer complex is a key intermediate. libretexts.org This negatively charged species is formed by the attack of a nucleophile on the aromatic ring.

In oxidation reactions, radical cations are important intermediates. For example, in the uranyl photoredox-catalyzed conversion of anilines to phenols, a radical cation of the aniline is formed through a single electron transfer process. oup.com Spectroscopic techniques are often employed to identify and characterize these transient species.

During the oxidative polymerization of aniline, aggregates of reaction intermediates can form, particularly at low proton concentrations. These have been characterized by techniques such as UV-Vis spectroscopy, mass spectrometry, and NMR, revealing the presence of oligomeric species. lanl.gov For this compound, with its extended structure, the formation of such oligomeric intermediates during oxidation is a plausible event.

Kinetic and Thermodynamic Parameters Governing Reaction Processes

The rates and equilibrium positions of reactions involving phenolic anilines are governed by kinetic and thermodynamic parameters. Kinetic studies of the oxidation of anilines and phenols have shown that the reactions are often first order with respect to both the substrate and the oxidizing agent. researchgate.net The reaction rates are also influenced by factors such as solvent polarity and temperature.

Thermodynamic parameters, including enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation, can be determined from the temperature dependence of the reaction rates. For the oxidation of meta-substituted anilines, negative entropy of activation values have been observed, suggesting a more ordered transition state. orientjchem.org

The oxidation potentials of phenols and anilines are crucial thermodynamic parameters that correlate with their reactivity. rsc.orgrsc.org These values can be determined experimentally through electrochemical methods or calculated using computational chemistry. acs.org A lower oxidation potential generally corresponds to a higher reactivity towards oxidation.

The table below provides a conceptual overview of the expected kinetic and thermodynamic parameters for reactions involving this compound, based on general findings for related compounds.

| Parameter | Expected Influence on Reactivity |

| Kinetic Parameters | |

| Rate Constant (k) | Higher values indicate faster reactions. Expected to be high for oxidation and electrophilic substitution due to activating groups. |

| Reaction Order | Likely first order with respect to this compound and the reacting partner. researchgate.net |

| Thermodynamic Parameters | |

| Enthalpy of Activation (ΔH‡) | Lower values favor faster reaction rates. |

| Entropy of Activation (ΔS‡) | Negative values, as seen in some aniline oxidations, suggest an ordered transition state. orientjchem.org |

| Oxidation Potential (E°) | A relatively low oxidation potential is expected due to the electron-donating nature of the substituents, indicating a high susceptibility to oxidation. |

Advanced Spectroscopic Characterization for Structural Confirmation and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like 4-(4-Anilinoanilino)-2-methylphenol, a suite of NMR experiments would be required for a full structural assignment.

High-Field Proton Nuclear Magnetic Resonance (¹H NMR)

High-field ¹H NMR spectroscopy would be the initial step in the structural elucidation of this compound. The spectrum would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals, reported in parts per million (ppm), would provide clues about the electronic environment of the protons. For instance, aromatic protons would resonate in the downfield region (typically 6.5-8.0 ppm), while the methyl group protons would appear in the upfield region (around 2.0-2.5 ppm). The integration of the peaks would correspond to the number of protons in a given environment. Furthermore, the splitting patterns (singlet, doublet, triplet, etc.), arising from spin-spin coupling, would reveal the number of neighboring protons, which is crucial for establishing connectivity within the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) with DEPT and APT Experiments

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., aromatic, aliphatic, attached to a heteroatom). To distinguish between primary (CH₃), secondary (CH₂), tertiary (CH), and quaternary carbons, Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments would be employed. These experiments provide valuable information that simplifies the assignment of the carbon signals.

Two-Dimensional NMR Correlational Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. It is instrumental in identifying adjacent protons within the aromatic rings and confirming the connectivity of the different structural fragments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This powerful technique allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is particularly useful for connecting the different fragments of the molecule, such as linking the aromatic rings through the amino groups and identifying the positions of substituents on the rings.

A hypothetical data table for the expected NMR signals is presented below for illustrative purposes, as specific experimental data is not available.

| Atom | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) | Key HMBC Correlations |

| Methyl (CH₃) | ~2.2 (s, 3H) | ~20 | C1, C2, C3 (of its own ring) |

| Aromatic CHs | 6.7 - 7.5 (m) | 115 - 140 | Correlations to adjacent carbons and across rings |

| NH protons | Broad signals | - | Correlations to adjacent aromatic carbons |

| OH proton | Broad signal | - | Correlations to the carbon it is attached to |

| Quaternary Cs | - | 120 - 155 | Correlations from nearby protons |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

Identification of Characteristic Functional Group Stretches and Bends

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be indicative of the phenolic hydroxyl group.

N-H Stretch: The secondary amine groups would show characteristic stretching vibrations in the 3300-3500 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations would give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-N and C-O Stretches: These would be found in the fingerprint region of the spectrum (typically 1000-1300 cm⁻¹).

A hypothetical IR data table is provided below to illustrate the expected absorption bands.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Phenol (B47542) | O-H Stretch | 3200-3600 (broad) |

| Secondary Amine | N-H Stretch | 3300-3500 |

| Aromatic | C-H Stretch | >3000 |

| Methyl | C-H Stretch | <3000 |

| Aromatic | C=C Stretch | 1450-1600 |

| Amine | C-N Stretch | 1250-1350 |

| Phenol | C-O Stretch | 1180-1260 |

Probing Intermolecular Interactions (e.g., Hydrogen Bonding)

Both IR and Raman spectroscopy are sensitive to intermolecular interactions, particularly hydrogen bonding. The presence of both a hydrogen bond donor (the phenolic -OH and amine -NH groups) and acceptors (the nitrogen and oxygen atoms) in this compound suggests the potential for significant intermolecular hydrogen bonding. This would be reflected in the broadening and shifting of the O-H and N-H stretching bands to lower frequencies in the IR spectrum. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding interactions within the solid-state structure of the compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the analyte is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For a compound like this compound, which possesses both acidic (phenolic -OH) and basic (amino -NH-) functional groups, ionization can typically be achieved in either positive or negative ion mode.

In positive ion mode ([M+H]⁺), a proton would attach to one of the nitrogen atoms. In negative ion mode ([M-H]⁻), the phenolic proton would be abstracted. The high-resolution measurement of the resulting ion's m/z would provide the precise molecular weight.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₁₉H₁₉N₂O⁺ | 291.1492 |

| [M-H]⁻ | C₁₉H₁₇N₂O⁻ | 289.1346 |

Note: This table presents theoretical values calculated based on the chemical formula of this compound.

Fragmentation Pattern Interpretation for Structural Elucidation

Tandem mass spectrometry (MS/MS) experiments, often performed in conjunction with ESI, provide invaluable structural information through the controlled fragmentation of a selected precursor ion. The fragmentation patterns are indicative of the molecule's structure, revealing weaker bonds and stable substructures.

For this compound, fragmentation would likely involve cleavages at the C-N bonds of the diphenylamine (B1679370) core and potentially losses of small neutral molecules like water or methyl radicals. By analyzing the m/z values of the fragment ions, the connectivity of the atoms within the molecule can be pieced together, confirming the presence of the anilino, phenol, and methyl groups.

Due to the lack of specific experimental data for the title compound, the fragmentation of a related compound, N,N'-Diphenyl-p-phenylenediamine, can be considered to illustrate the principle.

Table 2: Illustrative ESI-MS/MS Fragmentation Data for a Related Compound (N,N'-Diphenyl-p-phenylenediamine)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Probable Neutral Loss | Inferred Structural Fragment |

| 261.14 [M+H]⁺ | 183.09 | C₆H₆ (Benzene) | Phenyl-p-phenylenediamine ion |

| 261.14 [M+H]⁺ | 168.08 | C₆H₅N (Aniline) | Phenylamino ion |

| 261.14 [M+H]⁺ | 93.06 | C₁₂H₁₀N (Diphenylamine) | Aniline (B41778) ion |

Note: This data is illustrative and based on the fragmentation behavior of N,N'-Diphenyl-p-phenylenediamine to demonstrate the analytical approach.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Absorption Maxima and Molar Extinction Coefficients

The conjugated π-system of the aromatic rings in this compound constitutes its primary chromophore. The extended conjugation involving the two phenyl rings and the central aniline bridge would be expected to result in strong absorption bands in the UV region. The precise λmax values and their corresponding molar extinction coefficients would need to be determined experimentally. Phenolic compounds typically exhibit absorption bands around 270-280 nm. nih.gov The extended conjugation in the title compound would likely shift these absorptions to longer wavelengths (a bathochromic or red shift).

Table 3: Expected UV-Vis Absorption Data for this compound in Methanol

| Expected Transition | Estimated λmax (nm) | Estimated Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) |

| π → π | ~280-320 | High |

| n → π | ~340-380 | Low to Medium |

Note: This table provides estimated values based on the known spectroscopic behavior of similar aromatic amines and phenolic compounds.

Investigation of Chromophoric and Auxochromic Effects

The UV-Vis spectrum of this compound would be a result of the interplay between its chromophoric and auxochromic groups.

Chromophores : The core structure of N,N'-diphenyl-p-phenylenediamine forms the primary chromophore, responsible for the main absorption bands.

Auxochromes : The hydroxyl (-OH) and methyl (-CH₃) groups on one of the phenyl rings act as auxochromes. The -OH group, with its lone pairs of electrons, can participate in resonance with the aromatic ring, typically causing a bathochromic shift and an increase in absorption intensity (hyperchromic effect). The methyl group has a weaker, yet often noticeable, effect on the spectrum.

The solvent environment can also influence the UV-Vis spectrum. Changing the solvent polarity or pH can alter the electronic transitions. For instance, in a basic solution, the deprotonation of the phenolic hydroxyl group to form a phenoxide ion would lead to a significant bathochromic shift, as the phenoxide is a stronger electron-donating group.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. massbank.eu To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

This technique would provide a wealth of information, including:

Bond lengths and angles : Precise measurements of all bond lengths and angles within the molecule.

Intermolecular interactions : Details of how the molecules pack in the crystal lattice, including hydrogen bonding (e.g., involving the -OH and -NH groups) and π-π stacking interactions between the aromatic rings.

While no crystal structure for this compound is publicly available, analysis of related diphenylamine derivatives often reveals non-planar conformations due to steric hindrance between the phenyl rings. researchgate.net

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95° |

| Dihedral Angle (Phenyl-N-Phenyl) | ~30-40° |

| Hydrogen Bonding | O-H···N or N-H···O interactions |

Note: This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment.

Theoretical and Computational Chemistry of 4 4 Anilinoanilino 2 Methylphenol

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior and spatial arrangement of atoms in 4-(4-anilinoanilino)-2-methylphenol.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT would be employed to determine its optimized molecular geometry in the ground state. This involves finding the lowest energy conformation by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Key ground state properties that can be calculated include:

Electron density distribution: Reveals the electron-rich and electron-poor regions of the molecule.

Furthermore, DFT is used to calculate the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich phenol (B47542) and aniline (B41778) rings, while the LUMO would be distributed over the aromatic systems.

In a typical DFT study of a similar organic molecule, various functionals and basis sets would be tested to find the combination that best reproduces experimental data, if available. nih.govijcce.ac.ir

Table 1: Illustrative DFT Functionals and Basis Sets for Organic Molecules

| Functional | Type | Description | Basis Set | Type |

| B3LYP | Hybrid GGA | A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | 6-31G(d) | Pople-style |

| M06-2X | Hybrid Meta-GGA | A high-nonlocality functional with a good performance for main-group thermochemistry and noncovalent interactions. | 6-311++G(d,p) | Pople-style |

| CAM-B3LYP | Long-range corrected | A long-range corrected version of B3LYP, often used for charge-transfer excitations. | cc-pVTZ | Dunning's correlation-consistent |

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic and spectroscopic predictions.

For this compound, these methods could be used to:

Calculate accurate reaction enthalpies and activation energies for potential chemical transformations.

Predict spectroscopic properties such as vibrational frequencies (IR and Raman), and electronic excitation energies (UV-Vis spectra).

Molecular Dynamics Simulations for Conformational Space Exploration

The flexible nature of the anilino-aniline linkage in this compound means that the molecule can adopt a wide range of conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational space. nih.gov

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of low-energy conformers. An MD simulation would provide insights into the flexibility of the molecule, the preferred orientations of the phenyl rings, and the nature of intramolecular hydrogen bonding involving the phenolic hydroxyl group and the amine nitrogens. nih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can be used to predict various spectroscopic parameters, which can be invaluable for the characterization of this compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of the molecule. researchgate.net These predicted shifts, when compared to experimental data, can help to confirm the structure and assign the resonances.

IR Frequencies: The vibrational frequencies of the molecule can be calculated using DFT. ijcce.ac.ir These frequencies correspond to the peaks in the infrared (IR) spectrum. By analyzing the calculated vibrational modes, each peak can be assigned to a specific motion of the atoms, such as N-H stretching, O-H stretching, or C=C bending in the aromatic rings.

Table 2: Representative Predicted IR Frequencies for Functional Groups in Similar Phenolic and Aniline Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Phenol) | Stretching | 3600-3200 |

| N-H (Aniline) | Stretching | 3500-3300 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-N | Stretching | 1350-1250 |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be used to study the mechanisms of chemical reactions involving this compound. For example, its antioxidant activity would likely involve the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical.

By mapping the potential energy surface of the reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. mdpi.com Such studies can provide a detailed, atomistic understanding of how the molecule participates in chemical reactions.

Molecular Docking and Virtual Screening for Potential Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov If this compound were to be investigated for potential biological activity, molecular docking could be used to predict its binding affinity and mode of interaction with a specific protein target. nih.gov

Virtual screening involves docking a large library of compounds into a target protein to identify potential hits. While not directly a study of this compound itself, this compound could be included in such a screening campaign to assess its potential as a bioactive agent. The results of molecular docking studies can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov

Structure Activity Relationship Sar Investigations of 4 4 Anilinoanilino 2 Methylphenol Derivatives

Systematic Derivatization of the Anilino and Anilinoanilino Moieties

The anilino and anilinoanilino fragments of 4-(4-Anilinoanilino)-2-methylphenol are prime targets for systematic derivatization to probe their role in molecular interactions. Studies on analogous diphenylamine (B1679370) and N-phenylaniline structures have demonstrated that the nature and position of substituents on the phenyl rings significantly impact their biological and chemical properties. nih.govnih.gov

The position of the substituent is also a key determinant of activity. Ortho, meta, and para substitutions can lead to distinct steric and electronic effects. For example, a study on aminodiphenylamine derivatives highlighted that the placement of substituents influences their antioxidant and antimicrobial properties. nih.gov

Interactive Table: Effect of Anilino Moiety Substitution on Activity (Hypothetical Data Based on Analogous Compounds)

| Compound | Substituent on Anilino Ring | Position | Observed Activity Trend |

| Derivative A | -OCH3 | para | Increased |

| Derivative B | -CH3 | para | Increased |

| Derivative C | -NO2 | meta | Increased |

| Derivative D | -Cl | ortho | Decreased |

These findings from related diphenylamine structures suggest that systematic derivatization of the anilino and anilinoanilino moieties of this compound would likely yield a diverse range of activities, depending on the electronic nature and position of the introduced substituents.

Impact of Substituent Variations on the Methylphenol Core

The 2-methylphenol core of this compound offers another avenue for SAR exploration. The hydroxyl and methyl groups on this phenolic ring are critical for its chemical properties and potential interactions. Variations of these substituents can influence the molecule's acidity, lipophilicity, and hydrogen-bonding capabilities.

The hydroxyl group is a key functional group that can act as a hydrogen bond donor and acceptor. Its acidity can be modulated by the presence of other substituents on the phenol (B47542) ring. The methyl group at the ortho position to the hydroxyl group can influence the orientation of the hydroxyl group and may provide a steric shield, affecting its accessibility for interactions.

Studies on other substituted phenols have shown that the nature and position of substituents on the phenolic ring play a significant role in their activity. For example, the introduction of different substituents on a phenolic ring can affect the electron density and distribution, thereby influencing the strength of interactions with other molecules. nih.gov

Interactive Table: Impact of Methylphenol Core Substitution on Molecular Properties (Hypothetical Data Based on Analogous Compounds)

| Compound | Substituent on Phenol Ring | Position | Effect on Acidity | Effect on Lipophilicity |

| Derivative E | -Cl | para to -OH | Increased | Increased |

| Derivative F | -OCH3 | para to -OH | Decreased | Increased |

| Derivative G | -NO2 | para to -OH | Increased | Increased |

| Derivative H | -CH3 | meta to -OH | Decreased | Increased |

Based on these principles, modifications to the methylphenol core of this compound, such as altering the position of the methyl group or introducing additional substituents, would be expected to have a profound impact on its molecular properties and, consequently, its activity.

Stereochemical Influences on Molecular Activity

Stereochemistry plays a pivotal role in the activity of chiral molecules, as biological systems are inherently chiral. unimi.itresearchgate.net In the context of this compound derivatives, the introduction of chiral centers or the existence of atropisomerism due to restricted rotation around the C-N bonds of the diarylamine structure could lead to stereoisomers with distinct biological activities. acs.org

The differential activity of stereoisomers often arises from their varied abilities to fit into a specific binding site of a biological target. One enantiomer may exhibit a higher affinity and, therefore, greater potency, while the other may be less active or even inactive. The synthesis of enantiomerically pure diarylamines has been an area of active research, highlighting the importance of stereochemistry in this class of compounds. acs.orgnih.gov

For instance, if a chiral center were introduced into one of the anilino rings or the linker between the aromatic moieties, the resulting enantiomers would have different three-dimensional arrangements of their substituents. This could lead to one stereoisomer having a more favorable interaction with a target protein, resulting in a significant difference in their biological profiles. The development of asymmetric catalytic methods for the synthesis of chiral diarylamines underscores the chemical community's recognition of the importance of accessing single enantiomers for biological evaluation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel, untested compounds, thereby guiding the design of more potent analogs.

For a series of this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors for each compound, such as electronic, steric, hydrophobic, and topological parameters. These descriptors quantify different aspects of the molecule's structure and properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that links these descriptors to the observed biological activity.

A hypothetical QSAR equation for a series of this compound derivatives might look like:

Activity = a(logP) + b(HOMO) + c(Steric_Parameter) + d

Where:

logP represents the lipophilicity of the molecule.

HOMO (Highest Occupied Molecular Orbital energy) is an electronic descriptor.

Steric_Parameter quantifies the bulkiness of a particular substituent.

a, b, and c are coefficients determined by the statistical analysis, and d is a constant.

Such a model could reveal, for example, that increasing lipophilicity and the energy of the HOMO, while minimizing steric bulk at a certain position, leads to higher activity. These insights can then be used to prioritize the synthesis of new derivatives with a higher probability of being active. QSAR studies on related substituted phenyl analogues have successfully been used to investigate their activity mechanisms. nih.gov

Pharmacophore Modeling and Molecular Recognition Studies

Pharmacophore modeling is another powerful computational tool used to understand the key molecular features responsible for a molecule's activity. researchgate.net A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. nih.gov

For this compound and its derivatives, a pharmacophore model could be generated based on a set of active compounds (ligand-based) or from the structure of its biological target, if known (structure-based). nih.govdovepress.com The resulting pharmacophore would highlight the essential features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement required for molecular recognition.

A hypothetical pharmacophore model for this class of compounds might include:

A hydrogen bond donor feature associated with the phenolic hydroxyl group.

A hydrogen bond acceptor feature also associated with the phenolic hydroxyl group.

Two or three aromatic ring features corresponding to the phenyl rings.

A hydrophobic feature associated with the methyl group.

This model could then be used to screen virtual libraries of compounds to identify novel molecules that possess these key features in the correct spatial orientation, and thus are likely to be active. Pharmacophore models can also provide valuable insights into how these molecules are recognized at a molecular level, even in the absence of a known target structure. unina.it

Advanced Materials Science Applications of 4 4 Anilinoanilino 2 Methylphenol

Integration into Polymer Systems as Advanced Stabilizers and Antioxidants

The presence of both a phenolic hydroxyl group and an amino group makes 4-(4-anilinoanilino)-2-methylphenol a potent antioxidant. vinatiorganics.commdpi.com These functional groups can act synergistically to interrupt the auto-oxidation cycle of polymers by donating hydrogen atoms to terminate free radicals. vinatiorganics.comscilit.com This dual functionality suggests its potential as a high-performance stabilizer in various polymer systems.

To overcome issues like migration and leaching of conventional antioxidants, this compound can be covalently grafted onto polymer backbones. tandfonline.comnih.gov The phenolic hydroxyl group and the secondary amine provide reactive sites for this grafting process. For instance, it can be grafted onto polymers containing functional groups such as epoxides, isocyanates, or acid chlorides.

Research on similar phenolic antioxidants has demonstrated successful grafting onto polyolefin elastomers, leading to enhanced thermal oxidative stability. tandfonline.com The grafting of phenolic compounds onto chitosan (B1678972) has also been shown to significantly increase antioxidant activity. acs.org In a similar vein, this compound could be grafted onto various polymer backbones through techniques like radical grafting or condensation reactions. tandfonline.comnih.gov

Table 1: Potential Polymer Backbones for Grafting this compound and Resulting Properties

| Polymer Backbone | Grafting Chemistry | Potential Enhanced Properties |

| Polyethylene (PE) | Radical grafting onto chlorinated PE wax. researchgate.net | Improved thermal stability and oxidation resistance. researchgate.net |

| Polypropylene (PP) | Melt grafting using peroxides. | Reduced migration of antioxidant, long-term thermal stability. |

| Polyamide (PA) | Reaction with isocyanate-functionalized PA. | Enhanced UV and thermal stability. |

| Polyurethane (PU) | Incorporation as a chain extender or through reaction with excess isocyanate. mdpi.com | Improved resistance to oxidative degradation. |

The grafting of this compound is anticipated to create a polymer-bound antioxidant system with long-term effectiveness, crucial for demanding applications where polymer durability is paramount.

Immiscible polymer blends often exhibit poor mechanical properties due to weak interfacial adhesion. wikipedia.org Compatibilizers are added to improve the interaction between the different polymer phases. coacechem.com Phenolic compounds have been investigated as reactive compatibilizers, particularly in blends containing polymers with which they can interact or react. researchgate.net

Given its dual functionality, this compound could act as a compatibilizer in blends of polar and non-polar polymers. The phenolic part can establish hydrogen bonds or react with polar polymers like polyesters or polyamides, while the anilino part can interact with aromatic or less polar polymers. This dual interaction can bridge the interface between the two phases, leading to a more stable morphology and improved mechanical properties. wikipedia.org For instance, in a blend of acrylonitrile-butadiene-styrene (ABS) and polylactide (PLA), a phenolic compound can react with both polymers, leading to effective compatibilization. researchgate.net

Table 2: Illustrative Examples of Polymer Blends Potentially Compatibilized by this compound

| Polymer Blend | Proposed Compatibilization Mechanism | Expected Improvement in Properties |

| Polypropylene / Polyamide (PP/PA) | Hydrogen bonding between the phenolic -OH and amide groups of PA; van der Waals interactions between the anilino group and PP. | Improved interfacial adhesion, finer phase dispersion, enhanced mechanical strength. |

| Acrylonitrile-Butadiene-Styrene / Polycarbonate (ABS/PC) | π-π stacking interactions between the aromatic rings of the compatibilizer and both ABS and PC. | Reduced interfacial tension, improved impact strength and thermal stability. |

| Polylactide / Natural Rubber (PLA/NR) | Potential reactions between the phenolic group and PLA end groups, and interactions between the anilino moiety and the rubber phase. | Enhanced toughness and flexibility of PLA. |

Development of Novel Functional Organic Materials

The electroactive nature of the anilino groups and the potential for creating extended conjugated systems make this compound a promising precursor for novel functional organic materials.

Conducting polymers, such as polyaniline, are synthesized through the oxidative polymerization of aniline (B41778) monomers. nih.govresearchgate.netyoutube.com The presence of two aniline moieties in this compound suggests its potential as a monomer for the synthesis of a novel conducting polymer. The polymerization would likely proceed via an oxidative coupling mechanism, forming a polymer with a conjugated backbone. researchgate.net The methyl and phenolic substituents would influence the polymer's solubility, processability, and electronic properties. nih.gov

The incorporation of phenol (B47542) groups into a polyaniline-type structure could lead to materials with interesting optoelectronic properties. nih.gov These properties are crucial for applications in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. rsc.orgmdpi.comazom.com The synthesis can be achieved through chemical or electrochemical polymerization methods. encyclopedia.pubnumberanalytics.com Enzymatic polymerization using oxidoreductases like peroxidase or laccase offers a green and selective alternative for synthesizing polymers from phenolic and anilinic compounds. nih.govntnu.norsc.org

Table 3: Predicted Properties of a Polymer Derived from this compound for Optoelectronic Applications

| Property | Predicted Characteristic | Rationale |

| Conductivity | Tunable, likely in the semi-conducting range. | The extended conjugation along the polymer backbone would facilitate charge transport. The substituents would affect the doping level and charge mobility. |

| Solubility | Potentially improved compared to unsubstituted polyaniline. | The methyl and phenolic groups could enhance solubility in organic solvents, aiding in processability. |

| Electrochemical Activity | Redox-active with multiple stable oxidation states. | The anilino and phenolic groups are electrochemically active, allowing for reversible doping and de-doping. |

| Optical Properties | Likely to exhibit absorption and emission in the visible range. | The conjugated system would have a bandgap corresponding to visible light, making it suitable for optoelectronic applications. rsc.orgmdpi.com |

The redox and pH-responsive nature of the anilino and phenolic groups in the polymerized form of this compound makes it a candidate for responsive materials and sensors. The conductivity and color of the polymer would likely change in response to changes in pH or upon exposure to oxidizing or reducing agents. This behavior is the basis for chemical sensors and biosensors. For instance, molecularly imprinted polymers (MIPs) based on phenolic compounds have been used for environmental remediation and sensing. mdpi.com

A polymer derived from this compound could be used to detect various analytes. For example, its interaction with metal ions through the phenolic and amino groups could be exploited for heavy metal sensing. Furthermore, its redox properties could be harnessed for the development of biosensors for molecules like hydrogen peroxide or glucose.

Surface Modification and Coating Technologies

The functional groups in this compound allow for its application in surface modification and the development of functional coatings. Aniline and its derivatives are known to be effective corrosion inhibitors for various metals, forming a protective film on the metal surface. researchgate.netroyalsocietypublishing.orgresearchgate.netyoutube.com

The this compound molecule can adsorb onto a metal surface through the lone pair electrons of the nitrogen and oxygen atoms and the π-electrons of the aromatic rings, creating a barrier against corrosive agents. encyclopedia.pub It could be incorporated into protective coatings to enhance their anti-corrosion properties.

Furthermore, the reactive nature of the phenolic and anilino groups allows for the covalent attachment of this molecule to surfaces, leading to a more robust and durable functionalization. Techniques such as enzymatic polymerization of phenolic compounds can be used to create multifunctional coatings on various substrates. rsc.org These coatings can impart properties like antioxidant activity, antimicrobial effects, and the ability to chelate metal ions.

Lack of Specific Research Data on the Application of this compound in Hybrid Nanomaterials and Composites

Extensive research has not yielded specific data or detailed findings regarding the direct application of the chemical compound this compound within the field of hybrid nanomaterials and composites. While the broader class of anilino-anilino compounds and their derivatives may find applications in advanced materials science, specific, documented research detailing the role and performance of this compound in the formation or enhancement of hybrid nanomaterials and composites is not presently available in the public domain.

The development of hybrid nanomaterials and composites often involves the incorporation of organic molecules to impart specific functionalities, such as improved thermal stability, antioxidant properties, or enhanced interfacial adhesion between the organic and inorganic phases. Theoretically, a molecule like this compound, with its phenolic and amine functionalities, could be investigated for such purposes. However, without peer-reviewed studies and published data, any discussion of its role remains speculative.

For a comprehensive understanding, detailed experimental research would be required to elucidate the potential interactions between this compound and various nanofillers (e.g., carbon nanotubes, graphene, silica (B1680970) nanoparticles) and to characterize the resulting hybrid materials. Such studies would need to generate concrete data on mechanical, thermal, and electrical properties to substantiate any claims of its utility in this advanced materials sector.

Given the absence of specific research findings, no data tables or detailed discussions on its role in hybrid nanomaterials and composites can be provided at this time. Further investigation and publication in scientific literature are necessary to explore and validate any potential applications of this compound in this domain.

Future Research Directions and Emerging Paradigms for 4 4 Anilinoanilino 2 Methylphenol

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

The synthesis of 4-(4-Anilinoanilino)-2-methylphenol has traditionally relied on established methodologies. However, the future of its synthesis lies in the adoption of unconventional pathways and novel catalytic systems that promise greater efficiency, sustainability, and access to a wider range of derivatives.

Future research is anticipated to move beyond traditional cross-coupling reactions, exploring avenues such as C-H activation. This approach would enable the direct formation of the aniline-aniline bond, bypassing the need for pre-functionalized starting materials and thereby reducing step counts and waste. Another promising area is the use of photoredox catalysis, which utilizes light energy to drive chemical reactions, often under mild conditions.

The development and implementation of advanced catalytic systems are also paramount. This includes the use of earth-abundant metal catalysts, such as iron or copper, as more sustainable alternatives to precious metal catalysts like palladium. Furthermore, the design of sophisticated ligands will play a crucial role in enhancing the selectivity and activity of these catalytic systems.

Table 1: Emerging Synthetic Strategies for Anilino-Compounds

| Synthetic Strategy | Potential Advantages |

| C-H Activation | Reduced synthetic steps, less waste |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity |

| Earth-Abundant Metal Catalysis | Increased sustainability, lower cost |

| Biocatalysis | High selectivity, environmentally friendly |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.govwiley.com For this compound, these computational tools offer a powerful approach to designing and optimizing new derivatives with desired properties.

De novo drug design, which involves the generation of novel molecular structures, can be significantly enhanced by AI. mdpi.com Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large chemical databases to propose new molecules based on the anilinoanilino-methylphenol scaffold. mdpi.com These models can be fine-tuned to optimize for specific properties, such as enhanced biological activity or improved physicochemical characteristics.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning algorithms, will be instrumental in predicting the biological activities and properties of newly designed compounds. nih.gov This predictive capability accelerates the discovery process by prioritizing the synthesis of molecules with the highest potential. Deep reinforcement learning, a sophisticated subset of machine learning, can further refine the design process by enabling an algorithm to learn and make decisions to generate molecules with optimal characteristics. mdpi.com

Table 2: AI and ML Approaches in Compound Design

| AI/ML Technique | Application in Drug Design |

| Generative Models (RNNs, GANs) | De novo design of novel compounds. mdpi.com |

| QSAR/QSPR | Prediction of biological activity and properties. nih.gov |

| Deep Reinforcement Learning | Optimization of molecular structures for desired traits. mdpi.com |

| Molecular Docking Simulations | Predicting binding interactions with biological targets. nih.gov |

Advanced In Situ Spectroscopic Characterization during Reaction Processes

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced in situ spectroscopic techniques provide a window into the reaction as it happens, offering real-time data that is not attainable through traditional offline analysis.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can monitor the consumption of reactants and the formation of products and intermediates throughout the course of a reaction. This allows for precise determination of reaction endpoints and the identification of transient species, which is critical for mechanistic elucidation.

Raman spectroscopy is another powerful tool for in situ monitoring, particularly for reactions in solution and for tracking changes in solid-state forms. The detailed vibrational information it provides can help in understanding the structural transformations occurring during the synthesis. The data gathered from these techniques will be invaluable for optimizing reaction conditions, improving yields, and ensuring the scalability of synthetic processes.

Design of Multifunctional Materials Incorporating the Anilinoanilino-Methylphenol Scaffold

The unique chemical structure of this compound makes it an attractive building block for the creation of multifunctional materials. By incorporating this scaffold into larger polymer or composite structures, materials with tailored properties can be developed for a range of applications.

One promising avenue is the integration of the anilinoanilino-methylphenol moiety into biodegradable polymers like polycaprolactone (B3415563) (PCL). nih.gov The resulting material could exhibit enhanced biocompatibility and possess specific bioactive properties, making it suitable for applications in tissue engineering and regenerative medicine. nih.gov The phenolic and aniline (B41778) groups could also be functionalized to attach other molecules, such as targeting ligands or therapeutic agents.

Furthermore, the incorporation of this scaffold into materials like graphene oxide could lead to novel composites with unique electronic and optical properties. nih.gov The anilino groups could modulate the surface properties of graphene oxide, potentially enhancing its dispersibility and interaction with biological systems. nih.gov Such materials could find use in biosensors, drug delivery systems, and advanced coatings.

Interdisciplinary Research Collaborations for Novel Applications

The full potential of this compound can only be realized through collaborations that bridge different scientific disciplines. The complexity of modern scientific challenges necessitates a multi-faceted approach, combining expertise from chemistry, biology, materials science, and computational science.

For instance, collaborations between medicinal chemists and cancer biologists could explore the potential of derivatives of this compound as dual inhibitors of key signaling pathways in cancer, such as the EGFR and VEGFR-2 pathways. nih.gov Similarly, partnerships between materials scientists and biomedical engineers could lead to the development of innovative medical devices and implants that incorporate this chemical scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.